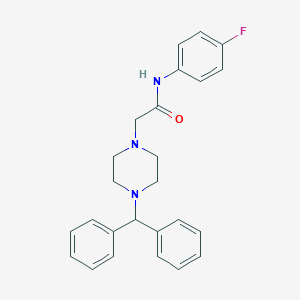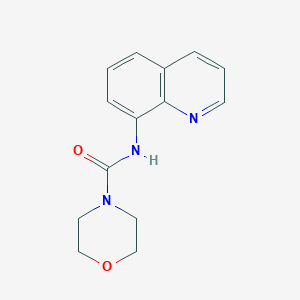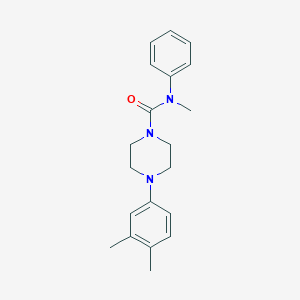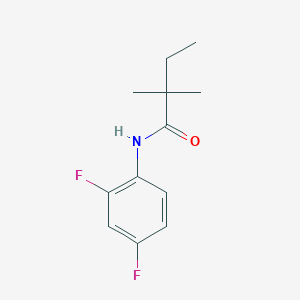
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine, also known as PMSPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it has been proposed that 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine exerts its antitumor activity by inducing apoptosis in cancer cells. 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has also been found to increase the expression of anti-inflammatory cytokines such as IL-10. In addition, 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine in lab experiments is its potent antitumor activity against various cancer cell lines. Another advantage is its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine in lab experiments is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the scientific research on 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine. One direction is to investigate the potential of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore the mechanism of action of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine and identify its molecular targets. Additionally, future research can focus on optimizing the synthesis method of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine to improve its bioavailability and efficacy.
Synthesis Methods
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine can be synthesized using a multi-step process. The initial step involves the reaction between piperazine and chlorosulfonic acid, which leads to the formation of piperazine sulfonic acid. The next step involves the reaction between piperazine sulfonic acid and 4-methylpiperidine, which leads to the formation of 1-(4-methylpiperidin-1-yl)sulfonyl)piperazine. The final step involves the reaction between 1-(4-methylpiperidin-1-yl)sulfonyl)piperazine and phenylsulfonyl chloride, which leads to the formation of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine.
Scientific Research Applications
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has also been found to exhibit anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S2/c1-15-7-9-18(10-8-15)25(22,23)19-13-11-17(12-14-19)24(20,21)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJFIWAPXWWCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

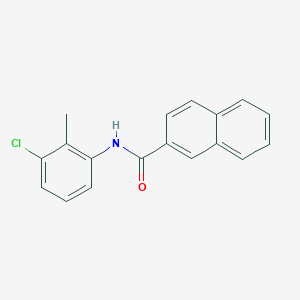
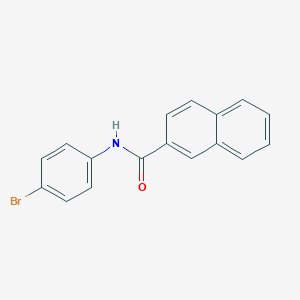
![N-[3-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B500179.png)
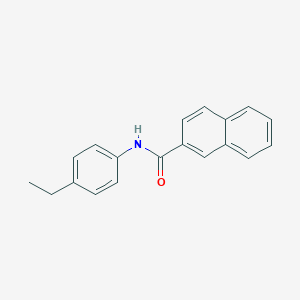
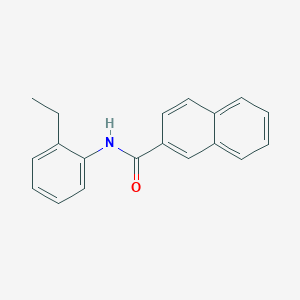
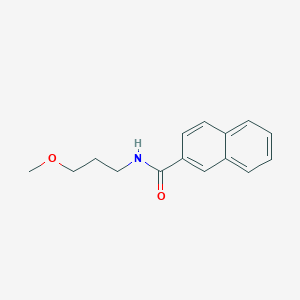


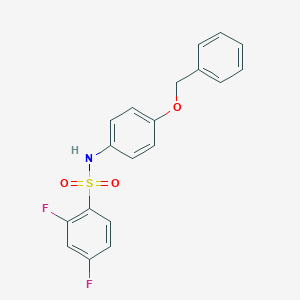
![N-[2-(hydroxymethyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B500191.png)
